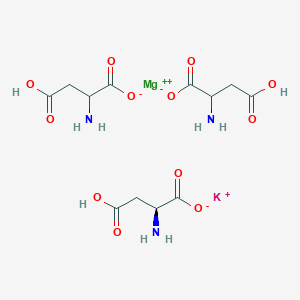

MONOPOTASSIUM MAGNESIUM L-ASPARTATE

Description

Overview of L-Aspartic Acid as a Biological Ligand

L-Aspartic acid, a non-essential amino acid, is a fundamental building block of proteins. wikipedia.org In the context of coordination chemistry, L-Aspartic acid and its conjugate base, L-aspartate, are of particular interest due to their ability to act as ligands. guidetopharmacology.org A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. L-aspartate possesses two carboxylate groups and an amino group, all of which can potentially coordinate with metal ions. wikipedia.orgrsc.org This multi-dentate nature allows it to form stable chelate rings with metal ions, a common feature in biological systems for metal transport and storage. wikipedia.orgfu-berlin.de The side chain of L-aspartic acid, with its carboxyl group, is particularly important in metal binding within proteins and enzymes. rsc.org

Significance of Magnesium and Potassium Ions in Biological Systems

Magnesium (Mg²⁺) and potassium (K⁺) are two of the most abundant and crucial cations within living organisms. unacademy.comijnc.ir

Magnesium is a cofactor in over 300 enzyme systems that regulate a wide array of biochemical reactions, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation. nih.gov It is essential for energy production through its role in ATP metabolism, and it contributes to the structural development of bone. ijnc.irnih.gov Magnesium also plays a vital part in the active transport of calcium and potassium ions across cell membranes, a process critical for nerve impulse conduction, muscle contraction, and maintaining a normal heart rhythm. nih.gov

Potassium is the primary intracellular ion and is vital for maintaining cell function. ijnc.irvedantu.com It plays a key role in activating numerous enzymes and is involved in the oxidation of glucose to produce ATP, the body's main energy currency. unacademy.comdoubtnut.com Similar to magnesium, potassium is essential for the transmission of nerve signals and helps regulate fluid and electrolyte balance within the body. unacademy.comdoubtnut.com

The synergistic action of these two ions is crucial for many physiological processes. ijnc.ir

Rationale for Investigating Monopotassium Magnesium L-Aspartate Complexes

The investigation into complexes like this compound is driven by the desire to understand how essential minerals are transported and utilized at a cellular level. L-aspartic acid, being an amino acid, can act as a carrier molecule for magnesium and potassium, potentially enhancing their bioavailability. The formation of a complex between these ions and L-aspartate is thought to facilitate their transport across cell membranes. guidetopharmacology.org

Research has explored how different stereoisomers of potassium magnesium aspartate (L-, D-, and DL-aspartate) affect the restoration of potassium and magnesium levels. nih.govresearchgate.net Studies have shown that the L-aspartate form leads to a more significant compensation of potassium and magnesium deficiencies compared to the D- and DL-stereoisomers. nih.govresearchgate.net This suggests that the stereochemistry of the amino acid ligand plays a crucial role in the biological activity of the complex.

Quantum chemical modeling has been employed to study the structure of potassium and magnesium aspartate associates in aqueous solutions, revealing the formation of stable complexes through electrostatic interactions. researchgate.net

Foundational Principles of Amino Acid Metal Complex Chemistry

The chemistry of amino acid-metal complexes is a well-established field. Amino acids, with their amino and carboxylate groups, readily form chelate complexes with metal ions. wikipedia.orgfu-berlin.de The most common mode of coordination is through the nitrogen of the amino group and one of the oxygen atoms of the carboxylate group, forming a stable five-membered ring. wikipedia.org

The study of these complexes involves various analytical techniques to determine their structure and stability. X-ray crystallography is a powerful tool for elucidating the three-dimensional structure of these complexes in their solid state. sioc-journal.cn In solution, techniques such as potentiometry and spectroscopy are used to study the equilibria and determine the stability constants of the complexes formed.

The coordination chemistry of main group metals, such as magnesium and potassium, with amino acid ligands is an area of growing interest. sioc-journal.cn Understanding the structure and bonding in these complexes provides fundamental knowledge for their potential applications. sioc-journal.cn

Research Findings on Potassium Magnesium L-Aspartate

Research on potassium magnesium L-aspartate has provided insights into its potential effects. One study investigated the efficacy of different stereoisomers of potassium magnesium aspartate in addressing deficiencies. The findings indicated that the L-aspartate form was more effective in restoring potassium and magnesium levels compared to the D- and DL-forms. nih.govresearchgate.net

Another study examined the impact of acute potassium-magnesium aspartate supplementation on ammonia (B1221849) concentrations during resistance training. The results showed that the supplementation did not significantly alter ammonia levels compared to a placebo. humankinetics.comnih.gov Similarly, research on the effects of potassium-magnesium aspartate on muscle metabolism and force development during short, intensive static exercise found no significant enhancement in performance or changes in key metabolic parameters in either rats or humans. nih.govthieme-connect.com

The table below summarizes some of the key research findings:

| Research Focus | Subject | Key Findings |

| Efficacy of Stereoisomers | Rats with induced K and Mg depletion | K,Mg L-aspartate led to higher compensation of K and Mg deficiency compared to D- and DL-stereoisomers. nih.govresearchgate.net |

| Ammonia Concentrations During Exercise | Male weight trainers | Acute supplementation did not reduce plasma ammonia concentrations during or after resistance training. humankinetics.comnih.gov |

| Muscle Metabolism and Force | Electrically stimulated rat muscle and human volunteers | No significant effect on energy metabolism, force production, or endurance time during short, intensive static exercise. nih.govthieme-connect.com |

Properties

CAS No. |

14842-81-0 |

|---|---|

Molecular Formula |

C12H18KMgN3O12 |

Molecular Weight |

459.69 g/mol |

IUPAC Name |

magnesium;potassium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;2-amino-4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/3C4H7NO4.K.Mg/c3*5-2(4(8)9)1-3(6)7;;/h3*2H,1,5H2,(H,6,7)(H,8,9);;/q;;;+1;+2/p-3/t2-;;;;/m0..../s1 |

InChI Key |

KLISBMUDTJHGSP-AIDJSRAFSA-K |

SMILES |

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Mg+2].[K+] |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Mg+2].[K+] |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Mg+2].[K+] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Monopotassium Magnesium L Aspartate

Approaches for L-Aspartate Ligand Synthesis

The production of L-aspartate, the foundational component, can be achieved through various methods, with enzymatic and chemo-enzymatic routes being prominent for their efficiency and specificity.

Enzymatic Production Routes

The industrial synthesis of L-aspartate predominantly utilizes enzymatic methods. A key enzyme in this process is L-aspartate ammonia-lyase (aspartase), which catalyzes the amination of fumarate (B1241708). wikipedia.org This biological method is favored for its high specificity, yielding the desired L-enantiomer of aspartic acid. wikipedia.org

A significant advancement in this area involves the use of engineered microorganisms. For instance, an engineered E. coli strain co-expressing maleate (B1232345) cis-trans isomerase (MaiA) and aspartase (AspA) has been developed to produce L-aspartate directly from maleate. nih.gov This dual-enzyme system converts maleate to fumarate, which is then aminated to L-aspartate. nih.gov Optimization of this whole-cell catalysis process has led to high conversion rates, reaching up to 98.4%, and producing L-aspartate concentrations of 419.8 g/L. nih.gov

Another important enzyme, L-aspartate-alpha-decarboxylase, is involved in the production of β-alanine from L-aspartate. nih.gov While not a direct synthesis route for L-aspartate, understanding its properties is crucial for controlling potential side reactions and ensuring the purity of the final product. nih.gov

Table 1: Key Enzymes in L-Aspartate Synthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| L-Aspartate ammonia-lyase (Aspartase) | Amination | Fumarate | L-Aspartate |

| Maleate cis-trans isomerase (MaiA) | Isomerization | Maleate | Fumarate |

| L-Aspartate-alpha-decarboxylase | Decarboxylation | L-Aspartate | β-Alanine |

Chemo-Enzymatic Cascade Syntheses

Chemo-enzymatic cascades offer a streamlined approach to synthesize valuable compounds from renewable resources. researchgate.net These one-pot reactions combine chemical and enzymatic steps to improve efficiency and reduce waste. rsc.org For example, a three-enzyme cascade has been developed for the synthesis of β-alanine from maleic acid, where L-aspartate is a key intermediate. mdpi.com This process utilizes maleate cis-trans isomerase and L-aspartase to convert maleic acid to L-aspartate, which is then converted to β-alanine. mdpi.com

The development of such cascade reactions showcases the potential for producing L-aspartate and its derivatives in a more sustainable and efficient manner. researchgate.netmdpi.com These methods often demonstrate high space-time yields and low E-factors, aligning with the principles of green chemistry. researchgate.net

Chemical Synthesis of Magnesium L-Aspartate

The synthesis of magnesium L-aspartate involves the reaction of L-aspartic acid with a suitable inorganic magnesium source in an aqueous medium.

Derivation from Inorganic Magnesium Sources

Commonly used inorganic magnesium sources for the synthesis of magnesium L-aspartate include magnesium oxide, magnesium hydroxide (B78521), and magnesium carbonate. google.comgoogle.com The choice of magnesium source can influence the reaction conditions and the purity of the final product.

One method describes dispersing L-aspartic acid in deionized water and heating it to 60°C. prepchem.com Subsequently, a 25% by-weight hydrochloric acid solution and magnesium oxide powder are added to the dispersion. prepchem.com Another patented method involves reacting L-aspartic acid with magnesium carbonate, magnesium oxide, or magnesium hydroxide in water at a temperature of 70-80°C. google.com

Table 2: Inorganic Magnesium Sources for Magnesium L-Aspartate Synthesis

| Magnesium Source | Chemical Formula |

|---|---|

| Magnesium Oxide | MgO |

| Magnesium Hydroxide | Mg(OH)₂ |

| Magnesium Carbonate | MgCO₃ |

Aqueous Phase Reaction Mechanisms

The reaction to form magnesium L-aspartate in an aqueous phase is typically a neutralization reaction. The acidic carboxylic acid groups of L-aspartic acid react with the basic magnesium compound. The reaction is generally carried out at an elevated temperature, typically between 70°C and 80°C, to ensure the complete dissolution of reactants and facilitate the reaction. google.com

Following the reaction, the pH of the solution is adjusted to a range of 6.0 to 7.5 to enhance the stability and yield of the product. google.com The solution is then subjected to decolorization and filtration to remove impurities. google.com The final product, magnesium L-aspartate, is typically obtained by concentrating the solution to supersaturation, followed by cooling, and then freeze-drying or vacuum drying. google.com The chemical formula for magnesium L-aspartate is generally given as Mg(C₄H₆NO₄)₂. wikipedia.org

Chemical Synthesis of Potassium L-Aspartate

The synthesis of potassium L-aspartate involves the reaction of L-aspartic acid with a potassium source in an aqueous solution.

A common method involves reacting L-aspartic acid with potassium hydroxide or potassium carbonate in water at a temperature of 70-80°C. google.com The mass ratio of L-aspartic acid to potassium hydroxide is typically in the range of 1:0.6-0.75. google.com After the reaction is complete, the pH of the solution is adjusted to between 6.0 and 7.5. google.com

The resulting solution is then decolorized and filtered. google.com To obtain the final product, the filtrate is concentrated to a state of supersaturation and then cooled. google.com A subsequent freeze-drying process under vacuum conditions can be employed to yield the final potassium L-aspartate product. google.com The chemical formula for potassium L-aspartate is KO₂CCH(NH₂)CH₂CO₂H. wikipedia.org

Utilization of Potassium Carbonate or Hydroxide Precursors

The choice between potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) as the potassium source can influence the reaction dynamics.

Potassium Hydroxide: The reaction of L-aspartic acid with potassium hydroxide is a direct acid-base neutralization. This reaction is often favored due to the high reactivity of potassium hydroxide, which can lead to a more rapid and complete reaction. A typical method involves dissolving L-aspartic acid in water and then slowly adding a solution of potassium hydroxide. chembk.com

Potassium Carbonate: The use of potassium carbonate as a precursor offers an alternative route. In this process, L-aspartic acid reacts with potassium carbonate in an aqueous solution. google.com This reaction proceeds with the evolution of carbon dioxide gas, which requires careful control of the reaction vessel to manage pressure changes.

The subsequent addition of a magnesium source, such as magnesium oxide or magnesium carbonate, to the potassium L-aspartate solution completes the synthesis of the double salt. chembk.comgoogle.com

Optimized Reaction Conditions (e.g., Temperature, pH)

To maximize the yield and purity of monopotassium magnesium L-aspartate, careful optimization of reaction parameters is crucial.

Temperature: The reaction is typically carried out at an elevated temperature, generally between 70-80°C. google.comgoogle.com This temperature range facilitates the dissolution of the reactants, particularly L-aspartic acid, and promotes a faster reaction rate.

pH: The pH of the reaction mixture is a critical factor. After the initial reaction, the pH is typically adjusted to a range of 6.0 to 7.5. google.comgoogle.com This pH range is optimal for the stability of the resulting magnesium aspartate complex. Maintaining the correct pH helps to prevent the precipitation of magnesium hydroxide at higher pH values and the dissociation of the aspartate complex at lower pH values.

| Parameter | Optimized Range | Rationale |

| Temperature | 70-80°C | Enhances dissolution of reactants and reaction rate. google.comgoogle.com |

| pH | 6.0-7.5 | Ensures stability of the final product and prevents side reactions. google.comgoogle.com |

Integrated Synthesis Strategies for this compound

Integrated synthesis strategies aim to streamline the production process, improve efficiency, and enhance product quality. One such approach involves the separate preparation of L-aspartic acid magnesium salt and L-aspartic acid potassium salt solutions, followed by their combination. chembk.com

In a described method, L-aspartic acid is first reacted with light magnesium oxide in water at around 40°C to form a magnesium L-aspartate solution. chembk.com Separately, L-aspartic acid is reacted with potassium hydroxide to create a potassium L-aspartate solution. chembk.com These two solutions are then mixed, and the resulting solution is spray-dried to obtain the final this compound product. chembk.com This method allows for better control over the stoichiometry and pH of the individual components before they are combined, potentially leading to a more consistent final product.

Control and Assessment of Stereoisomeric Purity during Synthesis

Given that the biological activity of amino acids is often stereospecific, maintaining the L-configuration of the aspartic acid moiety is of utmost importance during the synthesis of this compound. The D-enantiomer is generally considered an impurity.

Impact of Reaction Parameters on Racemization (e.g., pH during L-Aspartic Acid Dissolution)

Racemization, the conversion of an L-enantiomer to a D-enantiomer (and vice versa), can be influenced by several factors during the synthesis process.

pH: The pH at which L-aspartic acid is dissolved has been identified as a critical parameter affecting its stereoisomeric purity. Studies have shown that dissolving L-aspartic acid under acidic conditions can lead to an increase in the content of the D-aspartic acid enantiomer. researchgate.netnih.gov The rate of racemization for aspartic acid has been observed to be faster at both acidic (around pH 3) and basic (around pH 11) conditions compared to a neutral pH range (pH 5-8), where the rate is less affected by pH changes. creation.com

Temperature: Elevated temperatures can also increase the rate of racemization. nih.gov While higher temperatures are used to facilitate the initial reaction, prolonged exposure or excessively high temperatures should be avoided to minimize the risk of racemization.

Moisture: The presence of water can also influence the rate of racemization, with lower moisture content generally leading to a slower rate. nih.gov

The control of these parameters is therefore essential to minimize the formation of the D-aspartic acid impurity and ensure the high stereoisomeric purity of the final this compound product.

| Parameter | Impact on Racemization |

| pH | Increased racemization at acidic (pH ~3) and basic (pH ~11) conditions. creation.com Dissolution of L-aspartic acid at acidic pH elevates D-aspartic acid content. researchgate.netnih.gov |

| Temperature | Higher temperatures increase the rate of racemization. nih.gov |

| Moisture | Reduced moisture content can lower the rate of racemization. nih.gov |

Analytical Detection and Advanced Characterization of Monopotassium Magnesium L Aspartate

Chromatographic Techniques for Compositional and Purity Analysis

Chromatographic methods are indispensable for separating Monopotassium Magnesium L-Aspartate from its potential impurities, including its D-enantiomer and other related substances. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the two predominant techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the analysis of amino acid salts. It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative assessments.

A critical aspect of the quality control of this compound is the determination of its enantiomeric purity, specifically the detection and quantification of the D-aspartate enantiomer. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires the introduction of a chiral selector. In HPLC, this is often achieved through pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral stationary phase.

A common and effective method involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC). The OPA reacts with the primary amine of the aspartate, while the chiral thiol introduces the necessary stereochemical difference to form diastereomeric isoindole derivatives. These derivatives are fluorescent, allowing for highly sensitive detection.

| Parameter | Condition |

| Derivatizing Reagents | o-Phthalaldehyde (OPA), N-acetyl-L-cysteine (NAC) |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of aqueous buffer (e.g., sodium acetate) and organic modifier (e.g., acetonitrile) |

| Detection | Fluorescence (Ex: ~340 nm, Em: ~450 nm) |

| Typical Application | Quantification of D-aspartate impurity in L-aspartate samples |

This table presents typical conditions for the chiral separation of aspartic acid enantiomers using HPLC with pre-column derivatization.

Impurity profiling is essential to identify and quantify any substances other than this compound. These impurities can originate from the starting materials, synthesis process, or degradation. A gradient elution HPLC method is often employed for this purpose. By systematically varying the composition of the mobile phase, a wide range of compounds with different polarities can be separated and detected in a single analytical run.

For the analysis of this compound, a reversed-phase HPLC method with a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. The use of an ion-pairing agent in the mobile phase can enhance the retention and resolution of the polar aspartate and its related impurities on the non-polar stationary phase. Detection is commonly performed using UV-Vis or a more universal detector like a Charged Aerosol Detector (CAD) for substances lacking a significant chromophore.

| Parameter | Condition |

| Column | Reversed-phase (e.g., C18, C8) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with or without an ion-pairing reagent |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Program | A time-programmed linear or stepwise increase in the percentage of Mobile Phase B |

| Detection | UV-Vis (e.g., 210-220 nm), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) |

| Typical Application | Separation and quantification of synthesis-related impurities and degradation products |

This table outlines a general setup for impurity profiling of aspartate salts using gradient elution HPLC.

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the chiral separation of amino acids due to its high resolution, short analysis times, and low sample and reagent consumption.

For the chiral resolution of aspartate, Capillary Zone Electrophoresis (CZE) is a powerful tool. In this technique, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins and their derivatives are commonly used as chiral selectors for amino acids. The enantiomers of aspartate form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and thus, separation.

To achieve the high sensitivity required for detecting trace amounts of the D-enantiomer, Laser-Induced Fluorescence (LIF) detection is often coupled with CZE. This requires derivatization of the aspartate enantiomers with a fluorescent tag prior to analysis.

| Parameter | Condition |

| Capillary | Fused-silica capillary |

| Background Electrolyte (BGE) | Buffer (e.g., borate (B1201080) or phosphate) containing a chiral selector (e.g., a cyclodextrin (B1172386) derivative) |

| Derivatizing Agent | Fluorescent tag (e.g., fluorescein (B123965) isothiocyanate - FITC) |

| Detection | Laser-Induced Fluorescence (LIF) with appropriate excitation and emission wavelengths for the chosen tag |

| Separation Voltage | Typically in the range of 15-30 kV |

| Typical Application | High-sensitivity analysis of enantiomeric purity of aspartate |

This table provides a summary of typical conditions for chiral CZE-LIF analysis of aspartic acid enantiomers.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the amine group (N-H stretching and bending), the carboxylate group (C=O stretching), and the C-H bonds of the aspartate backbone. The interaction of the potassium and magnesium ions with the carboxylate groups may lead to shifts in the characteristic frequencies of these groups compared to free aspartic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the molecule. 1H and 13C NMR are particularly useful. The 1H NMR spectrum would show signals corresponding to the protons on the alpha- and beta-carbons of the aspartate molecule, as well as the amine protons. The 13C NMR spectrum would provide information about the carbon skeleton, including the carbonyl carbons of the carboxylate groups. The chemical shifts of these signals can be influenced by the ionic interactions with potassium and magnesium.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and for obtaining structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to generate ions of the intact aspartate anion as well as complexes with potassium and magnesium. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of the molecule and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would be utilized to confirm the integrity of the L-aspartate moiety.

In ¹H NMR spectroscopy of L-aspartate conducted in D₂O, a characteristic set of signals is observed. researchgate.net The spectrum typically shows a doublet of doublets for the α-proton (the proton on the carbon atom adjacent to the amino and one of the carboxyl groups) and two distinct signals for the β-protons (on the carbon adjacent to the other carboxyl group). researchgate.net The chelation with potassium and magnesium ions is not expected to cause major shifts in the proton signals compared to L-aspartic acid itself, but subtle changes in the chemical environment may be observable. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum of L-aspartic acid shows distinct resonances for the two carboxyl carbons, the α-carbon, and the β-carbon. chemicalbook.com Upon formation of the salt with potassium and magnesium, the chemical shifts of the carboxyl carbons are particularly sensitive to the deprotonation and coordination with the metal ions, which can be used to confirm salt formation. nih.gov

Table 1: Predicted NMR Spectral Data for the L-Aspartate Moiety in this compound (Note: Exact chemical shifts are solvent-dependent and may vary slightly based on the specific coordination state with K⁺ and Mg²⁺. Data is inferred from spectra of L-aspartic acid and its derivatives.)

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~3.8 ppm | Doublet of Doublets (dd) | α-CH |

| ¹H | ~2.7-2.8 ppm | Multiplet (m) | β-CH₂ |

| ¹³C | ~173-177 ppm | Singlet | Carboxyl (C=O) |

| ¹³C | ~59 ppm | Singlet | α-CH |

| ¹³C | ~35 ppm | Singlet | β-CH₂ |

| Source: Inferred from L-aspartic acid spectral data. rsc.orgchemicalbook.comhmdb.ca |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, IR spectroscopy is crucial for confirming the coordination of the aspartate ligand to the metal ions.

The IR spectrum of L-aspartic acid shows characteristic absorption bands for the carboxylic acid (-COOH) and amine (-NH₂) groups. Upon deprotonation and chelation to form the potassium and magnesium salt, significant changes in the spectrum are observed. The broad O-H stretch of the carboxylic acid disappears, and the C=O stretching vibration shifts to lower wavenumbers, splitting into two distinct bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)). The positions of these bands are indicative of the coordination mode of the carboxylate groups with the metal ions. unila.ac.id The N-H bending vibrations of the amino group will also be present, and new bands at lower frequencies (typically below 600 cm⁻¹) may appear, corresponding to the metal-oxygen (Mg-O) and metal-nitrogen (Mg-N) vibrations. unila.ac.id

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching vibrations of the amino group |

| ~1600 | Strong | Asymmetric stretching of carboxylate (COO⁻) |

| ~1400 | Strong | Symmetric stretching of carboxylate (COO⁻) |

| < 600 | Weak-Medium | Metal-Oxygen and Metal-Nitrogen vibrations |

| Source: Inferred from studies on metal-aspartate complexes. unila.ac.idkaust.edu.sanih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be capable of confirming the elemental formula of the complex. rsc.org

Using a soft ionization technique like Electrospray Ionization (ESI), it would be possible to observe the intact molecular ion or adducts of the complex. The fragmentation pattern in tandem MS (MS/MS) would be expected to show characteristic losses corresponding to the different components of the molecule. Typical fragmentation pathways for amino acid chelates include the loss of carboxyl groups (as CO₂), the loss of the entire aspartate ligand, and cleavage of the carbon skeleton. electronicsandbooks.comrsc.org This fragmentation data provides confirmatory evidence for the structure of the compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to metal oxidation states)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is highly sensitive to the electronic environment of paramagnetic centers, such as transition metals or organic radicals.

In the case of this compound, the magnesium ion is in the +2 oxidation state (Mg²⁺). Mg²⁺ has a closed-shell electronic configuration ([Ne]) with no unpaired electrons. oup.com Therefore, it is a diamagnetic species. As EPR spectroscopy is only applicable to paramagnetic substances, it cannot be used to directly probe the magnesium center in this compound. nih.goviaea.org The technique would only become relevant if the complex contained a paramagnetic impurity or if it were subjected to conditions that generate a radical species.

Quantitative Elemental Analysis

To confirm the stoichiometry of the salt and determine the precise amounts of the metallic elements, quantitative elemental analysis is essential.

Flame Atomic Absorption Spectroscopy (FAAS) for Potassium and Magnesium Content

Flame Atomic Absorption Spectroscopy (FAAS) is a robust and widely used technique for the quantitative determination of metals in a sample. researchgate.net The method is based on the principle that atoms of an element will absorb light at a specific wavelength when they are atomized in a flame. researchgate.net

To analyze this compound, a sample would first be dissolved in an appropriate acidic solution to break the chelate bonds and ensure complete dissolution. nih.govlindenwood.edu This solution is then aspirated into a flame (typically air-acetylene), where it is atomized. A hollow cathode lamp specific for either potassium or magnesium emits light at the characteristic wavelength for that element. The amount of light absorbed by the atomized element in the flame is proportional to its concentration in the sample. ajprd.comuj.edu.pl By comparing the absorbance of the sample to that of a series of calibration standards of known concentration, the exact percentage of potassium and magnesium in the compound can be determined with high accuracy and precision. nih.govsdiarticle4.com

Table 3: Typical Instrumental Parameters for FAAS Analysis of Potassium and Magnesium

| Parameter | Potassium (K) | Magnesium (Mg) |

| Wavelength | 766.5 nm | 285.2 nm |

| Lamp Current | Specific to Hollow Cathode Lamp | Specific to Hollow Cathode Lamp |

| Slit Width | 0.7 nm | 0.7 nm |

| Flame Type | Air-Acetylene | Air-Acetylene |

| Burner Height | Optimized for maximum absorbance | Optimized for maximum absorbance |

| Source: Compiled from various FAAS analytical methods. researchgate.netajprd.comresearchgate.net |

This quantitative analysis is critical for verifying that the compound has the correct 1:1 molar ratio of potassium to magnesium as implied by the name "this compound."

Potentiometric Titration for Complexation Equilibria

Potentiometric titration is a highly reliable method for investigating the formation of complexes in solution. scirp.org It involves monitoring the changes in the potential of a suitable electrode, typically a glass electrode for pH measurements, as a titrant of known concentration is added to the solution under study. scirp.org For the this compound system, titrations are performed on solutions containing L-aspartic acid in the presence and absence of magnesium and potassium ions. By analyzing the resulting titration curves, the protonation equilibria of L-aspartic acid and the subsequent complex formation with the metal ions can be quantitatively described. scirp.org

L-aspartic acid (H₂L) is a dicarboxylic amino acid and can exist in various protonated forms depending on the pH of the solution. The equilibria for the deprotonation of L-aspartic acid can be represented as follows:

H₂L ⇌ H⁺ + HL⁻ HL⁻ ⇌ H⁺ + L²⁻

The corresponding acidity constants, pKₐ₁, and pKₐ₂, represent the negative logarithms of the acid dissociation constants for the two carboxylic acid groups. These constants can be determined by titrating a solution of L-aspartic acid with a strong base, such as sodium hydroxide (B78521), and analyzing the pH titration curve. scirp.org

Research employing potentiometric pH titrations at 25°C and an ionic strength of 0.1 M NaNO₃ has been conducted to determine these values. benthamopen.com The results from such studies provide the fundamental data needed to understand the behavior of aspartate as a ligand in complexation reactions. benthamopen.com

| Constant | Value |

|---|---|

| pKₐ₁ | 3.90 |

| pKₐ₂ | 9.62 |

Once the acidity constants of L-aspartic acid are known, the stability of the complexes formed with magnesium and potassium ions can be determined. The formation of a 1:1 metal-ligand complex can be expressed by the equilibrium:

M²⁺ + L²⁻ ⇌ ML

The stability constant (K) is the equilibrium constant for this reaction. It is typically expressed in logarithmic form (log K). These constants are calculated by analyzing the potentiometric titration data of a solution containing both the ligand and the metal ion. benthamopen.com

For divalent metal ions like magnesium, the interaction with aspartate is significant and leads to the formation of a stable chelate. benthamopen.com Studies have determined the stability constant for the magnesium-aspartate complex, providing insight into the strength of this interaction. benthamopen.com

Alkali metal ions, such as potassium (K⁺), generally form much weaker complexes with amino acid ligands compared to divalent metal ions. Their interaction is primarily electrostatic and often results in low stability constants that can be challenging to measure accurately via potentiometric titration under standard conditions. Consequently, specific stability constant values for the potassium-L-aspartate complex are not as commonly reported in the literature as those for divalent metals.

The stability constant for the magnesium-aspartate complex has been determined through potentiometric pH-titrations under controlled conditions. benthamopen.com

| Complex | log K |

|---|---|

| Mg(Asp) | 2.95 |

The value indicates the formation of a moderately stable complex between the magnesium ion and the L-aspartate ligand in solution.

Biochemical Roles and Metabolic Pathways Associated with L Aspartate and Its Metal Complexes

L-Aspartate in Core Metabolic Cycles

L-aspartate is a pivotal molecule that links various metabolic pathways, including the Tricarboxylic Acid (TCA) cycle, the urea (B33335) cycle, and gluconeogenesis. Its ability to be readily interconverted with oxaloacetate makes it a crucial component in cellular energy metabolism and nitrogen disposal.

Role as an Intermediate in the Tricarboxylic Acid (TCA) Cycle (Krebs Cycle)

While not a direct intermediate of the TCA cycle in the traditional sense, L-aspartate plays a vital anaplerotic role, meaning it can replenish the cycle's intermediates. This is primarily achieved through its transamination to form oxaloacetate, a key component of the TCA cycle. researchgate.netencyclopedia.pubmdpi.com This conversion is catalyzed by aspartate aminotransferase (AST), an enzyme present in both the mitochondria and cytosol.

The replenishment of TCA cycle intermediates is crucial for maintaining the cycle's activity, especially in highly metabolic tissues. For instance, in situations where intermediates are drawn off for biosynthetic processes, the conversion of aspartate to oxaloacetate helps to sustain the cycle's energy-producing capacity. nih.gov Research has shown that aspartate can serve as an alternative anaplerotic source for the TCA cycle, particularly when other pathways are compromised. researchgate.net

The metal complex, Monopotassium Magnesium L-Aspartate, is thought to enhance the flux of the TCA cycle, which is essential for energy production, by aiding in the detoxification of ammonia (B1221849).

Participation in the Urea Cycle for Ammonia Metabolism

L-aspartate is a direct and essential participant in the urea cycle, the primary pathway for the detoxification of ammonia in the liver. In the urea cycle, one of the two nitrogen atoms in urea is derived from the amino group of aspartate. researchgate.netwikipedia.orgwikipedia.org

The cycle involves the condensation of citrulline with aspartate to form argininosuccinate (B1211890), a reaction catalyzed by argininosuccinate synthetase. Subsequently, argininosuccinase cleaves argininosuccinate into arginine and fumarate (B1241708). The arginine is then hydrolyzed to produce urea and ornithine, which re-enters the cycle. wikipedia.org The fumarate produced can be converted back to oxaloacetate and then to aspartate, thus linking the urea cycle with the TCA cycle. wikipedia.org

The administration of L-ornithine L-aspartate (LOLA) has been shown to stimulate the urea cycle, thereby increasing ammonia detoxification. nih.govelsevier.esresearchopenworld.com

Contribution to Gluconeogenesis Pathways

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, heavily relies on the availability of oxaloacetate. L-aspartate serves as a major source of cytosolic oxaloacetate for this pathway, particularly in the liver. nih.govresearchgate.net

Mitochondrial oxaloacetate, a primary product of pyruvate (B1213749) carboxylation, cannot directly cross the inner mitochondrial membrane. Instead, it is converted to aspartate via transamination. nih.gov This mitochondrial aspartate is then transported to the cytosol in exchange for glutamate (B1630785), where it is reconverted to oxaloacetate by cytosolic aspartate aminotransferase. nih.govresearchgate.net This oxaloacetate can then be converted to phosphoenolpyruvate (B93156), a key step in gluconeogenesis. researchgate.net

Studies have indicated that aspartate is a more suitable form for transporting oxaloacetate from the mitochondria for gluconeogenesis compared to malate (B86768) under certain physiological conditions. nih.govresearchgate.net

Function within the Malate-Aspartate Shuttle for Reducing Equivalent Transport

The malate-aspartate shuttle is a crucial mechanism for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. biocyc.orgnih.govwikipedia.org This shuttle is essential because the inner mitochondrial membrane is impermeable to NADH. nih.gov

In the cytosol, oxaloacetate is reduced to malate by cytosolic malate dehydrogenase, oxidizing NADH to NAD+. Malate is then transported into the mitochondrial matrix. Inside the mitochondria, malate is re-oxidized to oxaloacetate by mitochondrial malate dehydrogenase, reducing NAD+ to NADH. This mitochondrial NADH can then enter the electron transport chain to produce ATP. wikipedia.orgresearchgate.net

To complete the cycle, the mitochondrial oxaloacetate is transaminated to aspartate, which is then transported back to the cytosol in exchange for glutamate. biocyc.orgwikipedia.org In the cytosol, aspartate is converted back to oxaloacetate, ready for another round of the shuttle. biocyc.orgnih.gov This intricate system ensures a continuous supply of reducing equivalents to the mitochondria, supporting cellular respiration.

Precursor Role in Purine (B94841) Biosynthesis

L-aspartate is a fundamental building block in the de novo synthesis of purine nucleotides, which are essential components of DNA, RNA, and various coenzymes. nih.gov Specifically, aspartate provides one of the nitrogen atoms (N1) and a carbon atom (part of the six-membered ring) of the purine ring structure.

During purine synthesis, aspartate condenses with 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to form 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR). This reaction is catalyzed by SAICAR synthetase. Subsequently, adenylosuccinate lyase cleaves fumarate from SAICAR to yield aminoimidazole carboxamide ribotide (AICAR). elifesciences.org Furthermore, aspartate is required for the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP). nih.govnih.gov

Research has shown that a reduction in purine biosynthesis is a notable metabolic difference in humans compared to other primates, and this is linked to a specific amino acid substitution in the enzyme adenylosuccinate lyase. elifesciences.org

Contribution to ATP Synthase Activity

L-aspartate plays an indirect but critical role in the activity of ATP synthase, the enzyme complex responsible for the majority of ATP production in the cell. microbialcell.comnih.gov The proton gradient that drives ATP synthase is primarily generated by the electron transport chain, which in turn relies on the reducing equivalents (NADH and FADH2) produced by the TCA cycle. nih.gov

As discussed previously, L-aspartate contributes to the TCA cycle by replenishing oxaloacetate, thereby sustaining the production of these reducing equivalents. nih.gov Furthermore, the malate-aspartate shuttle, which involves the interconversion of aspartate and other metabolites, is essential for transporting cytosolic NADH into the mitochondria, where it can be utilized by the electron transport chain to generate the proton motive force required by ATP synthase. wikipedia.org

The F₀ component of the ATP synthase complex contains a ring of c-subunits, and the proton translocation that drives the rotation of this ring involves the protonation and deprotonation of a conserved acidic residue, which can be either a glutamate or an aspartate. microbialcell.comaging-us.com

Biosynthetic Pathways of L-Aspartate

L-aspartate, a non-essential amino acid in mammals, is synthesized endogenously and serves as a crucial building block for numerous metabolic processes. biocheminfo.orgnih.gov

The primary route for L-aspartate synthesis in the human body is through the transamination of oxaloacetate. wikipedia.orgnih.gov This reversible reaction is a key intersection between carbohydrate and amino acid metabolism. nih.govmdpi.com The process is catalyzed by the enzyme aspartate aminotransferase (AspAT), also known as glutamate-oxaloacetate transaminase (GOT). mdpi.comoup.com

In this reaction, an amino group is transferred from a donor molecule, most commonly glutamate, to oxaloacetate. This conversion yields L-aspartate and α-ketoglutarate. wikipedia.orgoup.com The enzyme utilizes pyridoxal (B1214274) phosphate (B84403) (a form of vitamin B6) as a cofactor to facilitate the transfer of the amino group. This pathway is integral to maintaining the cellular pool of aspartate required for various biological functions. nih.gov

Beyond its role in protein synthesis, L-aspartate synthesized from oxaloacetate is a precursor for other amino acids and is involved in the urea cycle, gluconeogenesis, and the biosynthesis of purine and pyrimidine (B1678525) nucleotides. nih.govwikipedia.orgnih.govnih.gov It also plays a role in the malate-aspartate shuttle, a critical mechanism for transferring reducing equivalents from the cytosol to the mitochondria for ATP production. nih.govwikipedia.orgnih.gov

Fundamental Biochemical Functions of Magnesium

Magnesium (Mg²⁺) is an essential mineral and the second most abundant intracellular cation, playing a pivotal role in a vast array of physiological and biochemical processes. wikipedia.orgresearchgate.netannualreviews.org It is indispensable for cellular energy metabolism, protein and nucleic acid synthesis, and maintaining the structural integrity of cells and tissues. wikipedia.orgnih.gov

Magnesium is a crucial cofactor for over 600 enzymatic reactions. nih.gov Its primary function in many of these reactions is to enable the transfer of phosphate groups. annualreviews.orgnih.gov This is particularly evident in cellular bioenergetics, including glycolysis and ATP biosynthesis.

The main source of energy in cells, adenosine triphosphate (ATP), must bind to a magnesium ion to become biologically active, forming a Mg-ATP complex. wikipedia.orgnih.gov This binding weakens the terminal phosphate bond of ATP, facilitating its transfer in phosphorylation reactions. nih.govjove.com

In the glycolytic pathway, several key enzymes are magnesium-dependent to facilitate the breakdown of glucose for energy. nih.gov

Table 1: Magnesium-Dependent Enzymes in Glycolysis

| Enzyme | Function in Glycolysis |

| Hexokinase | Catalyzes the first step, the phosphorylation of glucose to glucose-6-phosphate. nih.govbenatur.eukcl.ac.uk |

| Phosphofructokinase | A key regulatory enzyme that phosphorylates fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. nih.govbenatur.eu |

| Phosphoglycerate Kinase | Transfers a phosphate group from 1,3-bisphosphoglycerate to ADP to form ATP and 3-phosphoglycerate. nih.gov |

| Pyruvate Kinase | Catalyzes the final step of glycolysis, transferring a phosphate group from phosphoenolpyruvate to ADP, yielding ATP and pyruvate. nih.gov |

Furthermore, magnesium is essential for the function of ATP synthase, the enzyme complex in mitochondria responsible for producing the vast majority of cellular ATP through oxidative phosphorylation. benatur.eu

Magnesium is fundamentally important for maintaining the stability and function of nucleic acids (DNA and RNA). wikipedia.orgnih.gov It helps to stabilize the structure of DNA and chromatin. nih.gov The binding of Mg²⁺ to DNA and RNA increases their structural stability, for instance, by raising the melting temperature of double-stranded DNA. wikipedia.org

Magnesium acts as an essential cofactor for enzymes involved in DNA and RNA synthesis:

DNA Polymerases: These enzymes, responsible for DNA replication and repair, require magnesium ions for their catalytic activity. jove.comnih.govmagnesium.ca The magnesium ions are directly involved in the formation of the phosphodiester bonds that create the backbone of DNA. jove.commagnesium.ca

RNA Polymerases: The synthesis of RNA from a DNA template (transcription) is carried out by RNA polymerases, which also depend on magnesium as a cofactor. magnesium.camdpi.com

In protein synthesis (translation), magnesium is critical for maintaining the structural integrity of ribosomes, the cellular machinery that reads messenger RNA (mRNA) and assembles amino acids into proteins. wikipedia.orgmagnesium.ca Sufficient levels of magnesium are necessary to keep the ribosomal subunits associated and functional. wikipedia.org Consequently, a deficiency in magnesium can impair protein synthesis. magnesium.ca

Table 2: Magnesium's Role in Genetic Processes

| Process | Specific Role of Magnesium |

| DNA Replication & Repair | Essential cofactor for DNA polymerase activity. nih.govmagnesium.ca |

| Transcription | Required cofactor for RNA polymerase function. magnesium.ca |

| Protein Synthesis | Stabilizes ribosome structure, which is essential for translation. wikipedia.orgmagnesium.ca |

| Nucleic Acid Stability | Neutralizes negative charges on the phosphate backbone of DNA and RNA, increasing structural stability. wikipedia.orgmagnesium.ca |

Magnesium plays a critical role in the transport of ions across biological membranes, which is essential for numerous cellular functions, including nerve conduction and muscle contraction. wikipedia.orgresearchgate.net It regulates the function of various ion channels, including those for potassium (K⁺) and calcium (Ca²⁺). wikipedia.organnualreviews.org For example, Mg²⁺ can block certain types of calcium channels, which modulates neuronal excitability. wikipedia.org

Many energy-dependent membrane transporters, such as the Na⁺/K⁺-ATPase pump, rely on the hydrolysis of Mg-ATP for energy to move ions against their concentration gradients. wikipedia.org This pump is vital for maintaining the electrochemical gradients across the cell membrane of most animal cells. Magnesium also influences other transport systems, such as Na⁺/K⁺/Cl⁻ and K⁺/Cl⁻ cotransporters. annualreviews.org The transport of magnesium itself across cellular and mitochondrial membranes is a regulated process involving specific channels and transporters, such as Mg²⁺/H⁺ antiport systems. wikipedia.org

Approximately 50-60% of the body's total magnesium is stored in bone, where it contributes to the structural integrity of bone tissue. frontiersin.org Magnesium is deposited on the surface of hydroxyapatite (B223615) crystals, the mineral component of bone. frontiersin.org

Magnesium influences bone health through several direct and indirect mechanisms:

Cellular Activity: Magnesium affects bone remodeling by influencing the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). askthescientists.comotp-journal.com.ua It promotes the proliferation of osteoblasts. nih.govotp-journal.com.ua

Bone Crystal Structure: A deficiency in magnesium can alter the size and structure of hydroxyapatite crystals, potentially leading to reduced bone stiffness. askthescientists.comnih.gov

Hormonal Regulation: Magnesium status is linked to the secretion and activity of key regulators of bone and mineral homeostasis, including parathyroid hormone (PTH) and the active form of vitamin D. askthescientists.comotp-journal.com.uanih.gov Magnesium deficiency can impair the secretion of PTH and reduce the synthesis of active vitamin D. askthescientists.comotp-journal.com.ua

Inflammation: A lack of magnesium is associated with an increase in pro-inflammatory cytokines, which can negatively impact bone remodeling processes. askthescientists.comotp-journal.com.ua

Population-based studies have indicated a positive correlation between higher magnesium intake and greater bone mineral density in both men and women. askthescientists.comnih.gov Furthermore, lower serum magnesium levels have been observed in women with osteoporosis compared to those without the condition. askthescientists.comnih.gov

Fundamental Biochemical Functions of Potassium

Potassium (K+) is the most abundant intracellular cation and is essential for the normal functioning of all living cells. nih.govnih.govwikipedia.org Its roles are diverse, ranging from maintaining fundamental cellular properties to enabling complex physiological processes like nerve communication and muscle function. nih.govkcl.ac.uk

Maintenance of Cellular Osmotic and Fluid Homeostasis

Potassium plays a critical role in maintaining cellular osmotic pressure and fluid balance. hammernutrition.eu The significant concentration gradient of potassium between the intracellular fluid (ICF) and the extracellular fluid (ECF) is a primary determinant of cellular volume. nih.govmhmedical.com Approximately 98% of the body's potassium is found within cells, at a concentration of about 140-150 mEq/L, while the ECF concentration is much lower, ranging from 3.5 to 5 mEq/L. nih.gov This high intracellular concentration is crucial for the osmotic equilibrium that controls the movement of water between cells and their environment. lumenlearning.com

The sodium-potassium pump (Na+/K+-ATPase) is the key regulator of this balance, actively transporting sodium ions out of the cell and potassium ions into the cell. teachmephysiology.combiorxiv.org This action helps to maintain the high intracellular potassium concentration and low intracellular sodium concentration, which in turn regulates cell volume by controlling the movement of water across the cell membrane. nih.govtaylorandfrancis.com Without the continuous activity of this pump, cells would swell and potentially burst due to the osmotic influx of water. taylorandfrancis.comgetbodysmart.com

Interactive Table: Intracellular vs. Extracellular Potassium Concentration

| Fluid Compartment | Potassium (K+) Concentration (mEq/L) |

| Intracellular Fluid (ICF) | 140-150 |

| Extracellular Fluid (ECF) | 3.5-5.0 |

Data sourced from multiple physiological references. nih.govteachmephysiology.com

Critical Role in Nerve Impulse Transmission

Potassium is fundamental to the transmission of nerve impulses. webmd.comdrinkharlo.com The electrochemical gradient created by the differential concentrations of potassium and sodium ions across the neuronal membrane is the basis for the resting membrane potential. nih.govwikipedia.org In a resting neuron, the membrane is more permeable to potassium than to sodium, allowing potassium ions to leak out of the cell down their concentration gradient, which contributes to the negative charge inside the neuron (typically around -70 mV). khanacademy.orgbioninja.com.au

During the generation of a nerve impulse, or action potential, this changes dramatically. An action potential involves a rapid sequence of changes in membrane voltage. nih.gov It begins with the opening of voltage-gated sodium channels, causing a rapid influx of sodium ions and depolarization of the membrane. wikipedia.orgfoodsciencetoolbox.com Following this depolarization, voltage-gated potassium channels open. khanacademy.orgnih.gov This allows potassium ions to flow out of the cell, down their electrochemical gradient, leading to the repolarization of the membrane back towards its resting state. wikipedia.orgfiveable.mewikipedia.org This efflux of potassium is crucial for terminating the action potential and preparing the neuron to fire again. bioninja.com.au

The entire process is a delicate and rapid interplay of ion movements:

Resting State: Maintained by the sodium-potassium pump, with a high internal potassium concentration and a negative membrane potential. khanacademy.orgbioninja.com.au

Depolarization: Influx of sodium ions makes the membrane potential positive. wikipedia.orgbioninja.com.au

Repolarization: Efflux of potassium ions restores the negative membrane potential. nih.govfiveable.mewikipedia.org

Hyperpolarization: A brief period where the membrane becomes more negative than the resting potential due to the delayed closing of potassium channels. khanacademy.orgwikipedia.org

Return to Resting State: The sodium-potassium pump re-establishes the initial ion concentrations. khanacademy.orgbioninja.com.au

Some potassium channels are directly involved in regulating the frequency of nerve impulses. britannica.com For instance, certain potassium channels activated by calcium influx can hyperpolarize the membrane, which helps to slow the repetitive firing of neurons. britannica.com

Regulation of Muscle Contraction Mechanisms

Potassium is essential for the proper contraction and relaxation of all muscle types, including skeletal, smooth, and cardiac muscle. webmd.comfiveable.merochester.edu The electrical signals that initiate muscle contraction are dependent on the precise balance of potassium and other ions across the muscle cell membrane (sarcolemma). webmd.com

In skeletal muscle, a nerve impulse triggers an action potential in the muscle fiber, which involves the same fundamental movements of sodium and potassium ions as in neurons. fiveable.me The release of potassium from muscle fibers during intense exercise can lead to a temporary increase in extracellular potassium concentration. researchgate.net While this can contribute to muscle fatigue by altering membrane excitability, moderate increases in extracellular potassium can also potentiate muscle force during sub-maximal contractions. researchgate.net

In cardiac muscle, the role of potassium is particularly critical for maintaining a regular heartbeat. webmd.compharmaceutical-journal.com The cardiac action potential, which governs the contraction of heart muscle cells, has a distinct plateau phase that is influenced by calcium ion influx. oup.com The subsequent repolarization phase is driven by the outward flow of potassium ions, which is essential for the heart to relax and refill with blood before the next contraction. oup.comnih.gov Imbalances in potassium levels can have severe consequences for heart function, potentially leading to life-threatening arrhythmias. pharmaceutical-journal.comnih.govnih.gov Low potassium (hypokalemia) can increase the risk of arrhythmias, while high potassium (hyperkalemia) can impair electrical conduction and, in extreme cases, cause the heart to stop. nih.govnih.gov

Table: Key Potassium Channels in Muscle and Nerve

| Channel Type | Function | Location |

| Voltage-gated K+ channels (Kv) | Repolarization of action potentials | Neurons, Skeletal Muscle, Cardiac Muscle |

| Inwardly-rectifying K+ channels (Kir) | Maintain resting membrane potential, vasodilation | Cardiac Muscle, Vascular Smooth Muscle |

| ATP-sensitive K+ channels (KATP) | Link cellular metabolism to excitability | Skeletal Muscle, Pancreatic Beta-cells |

| Calcium-activated K+ channels (KCa) | Regulate firing frequency, smooth muscle tone | Neurons, Smooth Muscle |

This table provides a simplified overview of some major potassium channel families and their general functions. britannica.comresearchgate.netwikipedia.orgnih.gov

Function of Sodium-Potassium Pumps and Electrochemical Gradients

The sodium-potassium pump, also known as Na+/K+-ATPase, is a vital enzyme found in the plasma membrane of virtually all animal cells. nih.govwikipedia.orgpatsnap.com It plays a central role in cellular physiology by actively transporting ions against their concentration gradients. libretexts.org For every molecule of ATP consumed, the pump moves three sodium ions out of the cell and two potassium ions into the cell. nih.govwikipedia.orgnih.gov

This continuous pumping action has several crucial consequences:

Maintenance of Ion Gradients: It establishes and maintains the high intracellular potassium and low intracellular sodium concentrations that are characteristic of animal cells. nih.govphysiology.org These gradients are a form of stored energy.

Establishment of Resting Membrane Potential: The unequal transport of positive charges (3 Na+ out for every 2 K+ in) makes the pump electrogenic, meaning it contributes directly to the negative electrical potential inside the cell. wikipedia.orgbritannica.com This resting potential is the foundation for excitability in nerve and muscle cells. lumenlearning.combioninja.com.au

Regulation of Cell Volume: By controlling the distribution of solutes, the pump regulates the osmotic pressure and prevents excessive water from entering the cell. getbodysmart.comwikipedia.org

Driving Secondary Active Transport: The steep sodium gradient created by the pump is used to power the transport of other molecules, such as glucose and amino acids, into the cell against their own concentration gradients. wikipedia.orgnih.gov

The electrochemical gradients established by the sodium-potassium pump are fundamental to life, consuming a significant portion of a cell's energy budget—up to 30% in many cells and as much as 70% in nerve cells. wikipedia.org The proper functioning of this pump is essential for the biochemical processes discussed in the preceding sections, including fluid balance, nerve impulse transmission, and muscle contraction. taylorandfrancis.comlibretexts.orghawaii.edu

Mechanisms of Cellular Uptake and Intracellular Transport of L Aspartate Metal Complexes: in Vitro Studies

General Principles of Amino Acid and Metal Chelate Cellular Uptake

The initial step in the cellular action of L-aspartate metal complexes is their transport across the plasma membrane. This process leverages existing cellular machinery designed for nutrient uptake, primarily through carrier-mediated systems and electrostatic interactions at the membrane surface.

The primary route for the uptake of amino acids and their derivatives, including metal chelates, is through specialized carrier proteins embedded in the cell membrane. researchgate.netwikipedia.org These transport systems are often saturable and can exhibit high specificity for their substrates. researchgate.net For L-aspartate complexes, the L-aspartate moiety acts as a recognizable biological molecule, essentially "disguising" the mineral ions to facilitate transport via amino acid carriers. balchem.comgoogle.com This mechanism allows the entire chelated molecule to be absorbed into the cell. balchem.com

In vitro studies on microorganisms have shown a direct and cooperative relationship between the transport of L-aspartate and certain metal ions. Research on Streptomyces hydrogenans revealed that the influx of L-aspartate was specifically stimulated by extracellular potassium ions (K+). scifiniti.com Crucially, the same study demonstrated that L-aspartate, in turn, increased the uptake rate of magnesium ions (Mg2+). scifiniti.com This suggests the existence of a co-transport system, or symporter, where the carrier protein binds and transports both the amino acid and the metal ions together across the membrane. scifiniti.com This type of transport is often energy-dependent, falling under the category of active transport, which allows the cell to accumulate these substances against a concentration gradient. researchgate.net

The involvement of amino acid transporters is a key advantage for chelates like monopotassium magnesium L-aspartate, as it can bypass the competition that free mineral ions often face for uptake through ion channels. google.com

Table 1: Characteristics of Carrier-Mediated Transport for Amino Acid Chelates

| Feature | Description | Supporting Evidence |

| Transport System | Utilizes specialized amino acid carrier proteins (transporters) in the cell membrane. | L-Dopa and α-methyldopa absorption occurs via the amino acid pathway. wikipedia.org |

| Mechanism | The amino acid ligand is recognized by the carrier, allowing the entire metal chelate to be transported into the cell. balchem.comgoogle.com | Minerals chelated with amino acids are recognized as a source of organic nitrogen and absorbed efficiently. balchem.com |

| Co-transport | Evidence suggests co-transport of L-aspartate with both potassium (K+) and magnesium (Mg2+). scifiniti.com | L-aspartate influx is stimulated by extracellular K+; L-aspartate increases the rate of Mg2+ uptake. scifiniti.com |

| Efficiency | Generally more efficient than uptake of free mineral ions, which can be inhibited by various factors. google.comscielo.org | Chelation avoids issues of ion competition and precipitation that can affect mineral salts. google.comscielo.org |

| Energy Dependence | Often an active transport process, requiring cellular energy (ATP). researchgate.net | Allows for accumulation of substrates against a concentration gradient. researchgate.net |

The initial approach and binding of any molecule to the cell surface is heavily influenced by electrostatic forces. The cell membrane typically presents a negatively charged surface due to the phosphate (B84403) head groups of phospholipids (B1166683) and anionic residues on membrane proteins. scielo.orgresearchgate.net Positively charged molecules, or the cationic portions of a complex, are naturally attracted to this negative surface. scielo.orgresearchgate.net

For a complex like this compound, the interactions are multifaceted. The L-aspartate component itself is a negatively charged amino acid, which has been shown to interact strongly with lipid membranes, particularly those that are also negatively charged, by stabilizing their structure. lucp.net Conversely, the positively charged magnesium (Mg2+) and potassium (K+) ions can form ionic bridges and engage in favorable electrostatic interactions with the negative membrane surface. scielo.orgmdpi.com This initial electrostatic adhesion is a critical prerequisite, concentrating the complex at the cell surface and positioning it for subsequent uptake by either carrier proteins or other internalization mechanisms. researchgate.netnih.govresearchgate.net These interactions can help to overcome the initial energy barrier for membrane association. mdpi.com

Postulated Internalization Pathways for Aspartate Metal Complexes

Beyond carrier-mediated transport, cells can internalize molecules through other, more disruptive or large-scale, mechanisms. While not definitively proven for this compound, models derived from studies on other membrane-active molecules provide plausible hypotheses.

These models describe mechanisms where molecules or complexes cross the membrane without the aid of a specific transporter protein, often by temporarily disrupting the lipid bilayer. These pathways are primarily studied in the context of antimicrobial peptides (AMPs) but share fundamental principles that could apply to other charged complexes. nih.govresearchgate.net

Barrel-Stave Model : In this model, multiple molecules of the complex would first bind to the membrane surface. researchgate.netresearchgate.net Upon reaching a critical concentration, they would insert into the hydrophobic core of the membrane, aggregating to form a pore or channel-like structure resembling the staves of a barrel. nih.govresearchgate.netmdpi.com The interior of this pore would be hydrophilic, allowing the passage of ions and other water-soluble components into the cell. researchgate.net

Carpet-like Model : This mechanism begins with the complexes binding to and covering the membrane surface in a "carpet-like" fashion, primarily through electrostatic interactions. researchgate.netresearchgate.netnih.gov This coating disrupts the membrane's integrity. At a high enough concentration, the membrane disintegrates into micelles, leading to a non-specific leakage of extracellular contents into the cell, or the formation of transient pores. researchgate.netopenaccessjournals.com

Inverted-Micelle Analogue : This model proposes that the interaction of the complex with the lipid head groups causes the lipid bilayer to curve inward, eventually forming an inverted micelle structure that encapsulates the complex. scifiniti.comnih.govbyjus.com This lipid-enclosed package can then traverse the membrane and release its contents into the cytoplasm. scifiniti.com This pathway is an energy-free mechanism that relies on the rearrangement of the phospholipid bilayer. wikipedia.orgscifiniti.com

Endocytosis is a major, energy-dependent pathway for the uptake of larger molecules, nanoparticles, and solutes. nih.govfrontiersin.org The cell membrane engulfs the substance, forming a vesicle that buds off into the cytoplasm. For metal complexes, this is a recognized route of entry. nih.gov

Macropinocytosis : A non-specific process where the cell extends ruffles of its membrane to engulf large volumes of extracellular fluid and the solutes contained within.

Clathrin-Mediated Endocytosis : A receptor-dependent process where the binding of a ligand (which could be the complex itself or a carrier protein bound to it) to a receptor triggers the formation of a clathrin-coated pit, which then invaginates to form a vesicle. Some ruthenium-based metal complexes are known to enter cells via this pathway after binding to the protein transferrin. frontiersin.org

Caveolin-Mediated Endocytosis : Similar to clathrin-mediated endocytosis, but involves flask-shaped invaginations of the membrane stabilized by the protein caveolin.

In vitro studies on yeast have shown that under conditions of limited magnesium bioavailability, cells can upregulate fluid-phase endocytosis to acquire metals from the environment. ncats.io Similarly, nanoparticles containing magnesium have been observed to be internalized by cells via endocytosis. researchgate.net These findings support the hypothesis that endocytic pathways could serve as a viable, albeit potentially slower, route for the cellular uptake of L-aspartate metal complexes.

Intracellular Processing and Release of Metal Ions from L-Aspartate Ligands

Once inside the cell, the L-aspartate metal complex must dissociate to release the magnesium and potassium ions so they can perform their physiological functions. The chelated form is primarily a delivery vehicle; the biological activity comes from the free ions and the aspartate molecule participating in metabolic pathways. ncats.iogoogle.com

The intracellular environment, with its specific pH and high concentration of other potential ligands (like ATP, phosphates, and proteins), favors the dissociation of the complex. scielo.orgd-nb.info In vitro studies with iron amino acid chelates have demonstrated that once absorbed into the mucosal cell, the chelate is hydrolyzed, and the iron is released to be regulated and used by the body. scielo.org A similar process is expected for this compound.

The released magnesium and potassium ions would then be available to:

Act as cofactors : Magnesium is an essential cofactor for hundreds of enzymes, particularly those involved in energy metabolism like ATPases. mdpi.com Aspartate itself can chelate magnesium ions that are required at the active site of enzymes like DNA polymerase. mdpi.com

Regulate ion channels : Both magnesium and potassium are critical for maintaining membrane potential, nerve impulse conduction, and muscle contraction. mdpi.comdrugbank.com

Participate in metabolism : The L-aspartate molecule, once freed, can enter the citric acid cycle or be used in the synthesis of other amino acids and nucleotides. ncats.iogoogle.com

The release may also be triggered by specific cellular processes. For instance, if the complex is taken up via endocytosis, the acidic environment of the endosome and subsequent lysosome can facilitate the dissociation of the complex and the release of the metal ions. nih.govrsc.org

In Vitro Comparative Analysis of L-, D-, and DL-Stereoisomer Uptake Efficiency

The cellular uptake and subsequent intracellular transport of L-aspartate are critical determinants of its physiological activity. In vitro studies have been instrumental in elucidating the mechanisms governing this transport, particularly in comparison to its stereoisomers, D-aspartate and the racemic mixture DL-aspartate. These investigations reveal a nuanced picture of transporter affinity and stereoselectivity.

Research indicates that the intracellular uptake of aspartate is largely mediated by high-affinity L-glutamate/L-aspartate transporter systems. nih.govfrontiersin.org These transporters, which are crucial for maintaining low extracellular concentrations of excitatory amino acids in the central nervous system, exhibit an interesting characteristic: they are capable of recognizing and transporting both the L- and D-enantiomers of aspartate. frontiersin.orgmdpi.com

Several in vitro studies have demonstrated that L-aspartate and D-aspartate are transported with comparable affinity and efficiency in various cell types. nih.govmdpi.com For instance, it has been shown that the glutamate (B1630785) transporter homolog GltTk recognizes and transports both D- and L-aspartate in a similar manner. nih.govmdpi.com This suggests that the spatial orientation of the amino and carboxyl groups in the D-isomer does not preclude its interaction with the transporter's binding site. Excitatory amino acid transporters (EAATs) are responsible for clearing aspartate from the synaptic cleft and can transport L-aspartate, D-aspartate, and glutamate with similar affinity. mdpi.com

Further detailed analysis in synaptosomal preparations has provided quantitative insights into the uptake kinetics of these stereoisomers. While both L- and D-aspartate are taken up, there can be differences in their maximal accumulation. The following table summarizes findings from a study on the accumulation of radiolabelled L-glutamate, L-aspartate, and D-aspartate in synaptosomes.

Table 1: Comparative Uptake of Aspartate Stereoisomers in Synaptosomes

Maximal accumulation and uptake affinities of [³H]-L-glutamate, [³H]-L-aspartate, and [³H]-D-aspartate in synaptosomal protein.

| Compound | Maximal Accumulation (pmol/mg of synaptosomal protein) | Uptake Affinity (mM) |

|---|---|---|

| [³H]-L-glutamate | 98 | 1.6 |

| [³H]-L-aspartate | 68 | 3.4 |

| [³H]-D-aspartate | 112 | 2.1 |

Data derived from studies on synaptosomal and vesicular accumulation of L-glutamate, L-aspartate, and D-aspartate. researchgate.net

It is important to note that while D-aspartate is transported into cells, its metabolic fate differs from that of L-aspartate. D-aspartate is metabolized much more slowly in the brain. researchgate.net The uptake of the racemic mixture, DL-aspartate, would be expected to reflect the combined transport kinetics of the individual L- and D-isomers.

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the bioavailability of Monopotassium Magnesium L-Aspartate in preclinical models?

- Methodological Answer : Utilize a pre-experimental factorial design to isolate variables such as dosage, administration route, and physiological conditions. For example, a 2×2 factorial design can compare oral vs. intravenous delivery under controlled pH environments. Orthogonal design principles (e.g., Taguchi methods) are recommended to minimize experimental runs while maximizing data robustness . Include control groups with magnesium citrate or aspartate salts to benchmark absorption kinetics.

Q. What are the key variables to prioritize when assessing the chelation stability of this compound in vitro?

- Methodological Answer : Focus on pH-dependent stability , ionic strength, and competing ligands (e.g., calcium, zinc). Employ titration calorimetry to quantify binding constants under simulated physiological conditions. Theoretical frameworks from coordination chemistry should guide hypothesis formulation, such as Hard-Soft Acid-Base (HSAB) theory to predict ligand-metal interactions . Validate findings using spectroscopic methods (e.g., FTIR, NMR).

Q. How can researchers ensure methodological rigor in literature reviews for this compound?

- Methodological Answer : Conduct a systematic bibliometric analysis using databases like PubMed and Web of Science, filtering for peer-reviewed studies on magnesium-amino acid chelates. Apply inclusion/exclusion criteria to prioritize studies with clear experimental designs and statistical validation. Tools like VOSviewer can map research trends and identify knowledge gaps .

Advanced Research Questions

Q. What advanced statistical methods are suitable for resolving contradictions in absorption kinetics data across studies?

- Methodological Answer : Perform meta-regression analysis to account for heterogeneity in study designs (e.g., species differences, dosing protocols). Use Bayesian hierarchical models to quantify uncertainty and identify confounding variables. Replication studies with standardized protocols (e.g., USP dissolution testing) are critical to validate conflicting results .

Q. How can a multi-factor optimization framework improve the synthesis efficiency of this compound?

- Methodological Answer : Apply response surface methodology (RSM) with central composite design to optimize reaction parameters (e.g., temperature, molar ratios, reaction time). Use regression analysis to model yield as a function of variables and identify interaction effects. Validate the model through confirmatory experiments .

Q. What methodologies address the compound’s interaction with other electrolytes in multi-ion systems?

- Methodological Answer : Design cross-over clinical trials with balanced electrolyte formulations. Use ion-selective electrodes or ICP-MS to monitor competitive absorption in vivo. Theoretical modeling (e.g., Nernst-Planck equations) can predict transport dynamics, while factorial ANOVA tests statistical significance of interactions .

Data Contradiction & Theoretical Frameworks